5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one
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Overview
Description
5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one is an organic compound that features a furanone ring substituted with a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions and results in the formation of the silyl ether. The furanone ring can be introduced through various synthetic routes, including cyclization reactions involving appropriate precursors .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl ether group
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydro- or tetrahydrofuran derivatives.
Substitution: Various substituted furanones depending on the nucleophile used
Scientific Research Applications
5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one depends on its specific application. In organic synthesis, it acts as a protected intermediate, allowing for selective reactions at other functional groups. The tert-butyldimethylsilyl group provides steric protection and can be removed under mild acidic or fluoride ion conditions to reveal the hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-([tert-Butyl(dimethyl)silyl]oxymethyl)dihydro-2(3H)-furanone
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate
Uniqueness
5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in selective organic transformations and as a protected intermediate in multi-step syntheses .
Properties
CAS No. |
146174-63-2 |
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Molecular Formula |
C15H28O3Si |
Molecular Weight |
284.47 g/mol |
IUPAC Name |
2-[5-[tert-butyl(dimethyl)silyl]oxypentyl]-2H-furan-5-one |
InChI |
InChI=1S/C15H28O3Si/c1-15(2,3)19(4,5)17-12-8-6-7-9-13-10-11-14(16)18-13/h10-11,13H,6-9,12H2,1-5H3 |
InChI Key |
DATHGMWPVNHSHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCC1C=CC(=O)O1 |
Origin of Product |
United States |
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